![molecular formula C8H17ClSi B13174112 {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is an organosilicon compound characterized by the presence of a cyclopropyl ring and a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane typically involves the reaction of cyclopropylmethyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropylmethyl chloride+Trimethylsilyl chlorideNaH[1-(Chloromethyl)cyclopropyl]methyltrimethylsilane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale synthesis.
化学反応の分析
Types of Reactions
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the chloromethyl group.
Major Products Formed
Substitution Products: Derivatives with azido, cyano, or other functional groups.
Oxidation Products: Compounds with hydroxyl or carbonyl functionalities.
Reduction Products: Methyl-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The cyclopropyl group is known to impart stability and rigidity to molecules, which can be beneficial in drug design.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane involves its ability to participate in a range of chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can be cleaved under acidic conditions to reveal reactive sites. These properties enable the compound to act as a versatile intermediate in synthetic chemistry.
類似化合物との比較
Similar Compounds
- {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane
- {[1-(Iodomethyl)cyclopropyl]methyl}trimethylsilane
- {[1-(Hydroxymethyl)cyclopropyl]methyl}trimethylsilane
Uniqueness
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is less reactive but more stable, making it suitable for controlled reactions. The hydroxymethyl analog, on the other hand, is more reactive but less stable, limiting its use in certain applications.
特性
分子式 |
C8H17ClSi |
|---|---|
分子量 |
176.76 g/mol |
IUPAC名 |
[1-(chloromethyl)cyclopropyl]methyl-trimethylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3 |
InChIキー |
VJCMBCQTLKKCQW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



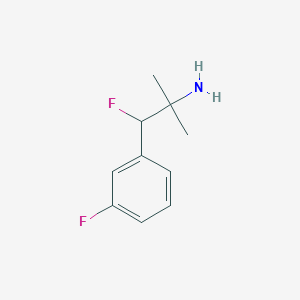
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
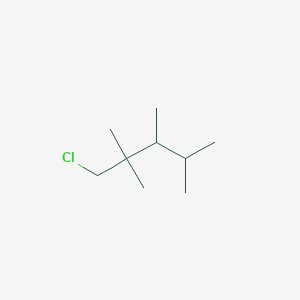

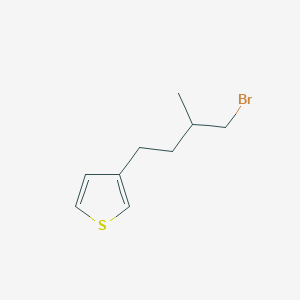
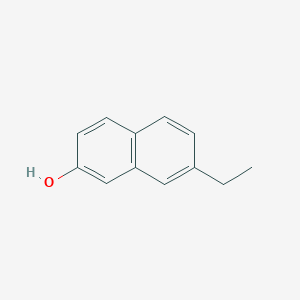
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
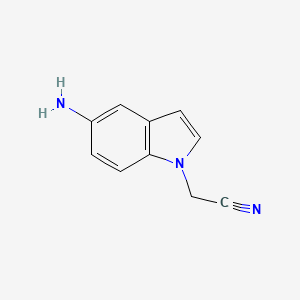
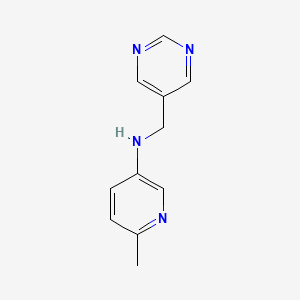
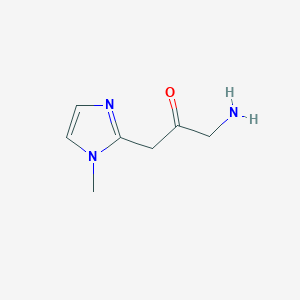
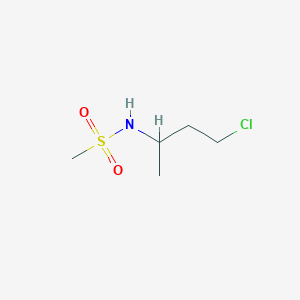
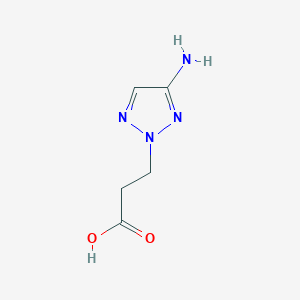
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
